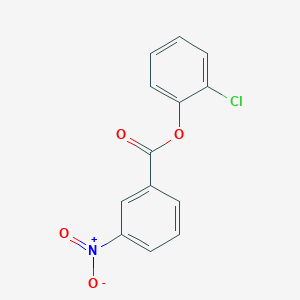![molecular formula C15H20N2O3 B5769267 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5769267.png)
1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide, also known as MPAC, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of piperidinecarboxamide derivatives, which have been studied extensively for their potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide is not fully understood. However, it has been suggested that 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide may act by inhibiting the activity of certain enzymes that are involved in inflammation and pain. 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide has been shown to protect against oxidative stress and neurodegeneration in animal models of Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields with good purity. 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide is also relatively inexpensive compared to other compounds that are used in scientific research. However, 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide has some limitations as well. It has a relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide. One potential direction is to further investigate its potential as an anti-cancer agent. Additionally, more research is needed to fully understand the mechanism of action of 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide. This could lead to the development of more effective therapies for a variety of diseases. Finally, more research is needed to determine the optimal dosage and administration of 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide for therapeutic use.
Méthodes De Synthèse
The synthesis of 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide involves the reaction of 3-methylphenol with acetyl chloride to form 3-methylacetophenone. The resulting compound is then reacted with piperidinecarboxylic acid to form 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide. This synthesis method has been optimized to produce high yields of 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide with good purity.
Applications De Recherche Scientifique
1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide has been shown to have potential as an anti-cancer agent.
Propriétés
IUPAC Name |
1-[2-(3-methylphenoxy)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11-3-2-4-13(9-11)20-10-14(18)17-7-5-12(6-8-17)15(16)19/h2-4,9,12H,5-8,10H2,1H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRWPODOANPGSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Methylphenoxy)acetyl]piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B5769192.png)

![N-(4-chlorophenyl)-N'-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5769207.png)

![1-[(3-methylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B5769217.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide](/img/structure/B5769218.png)


![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5769234.png)
![3-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5769244.png)


![1-[(2-methoxyphenyl)acetyl]azepane](/img/structure/B5769261.png)
